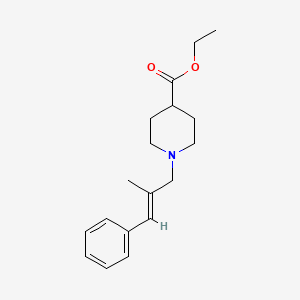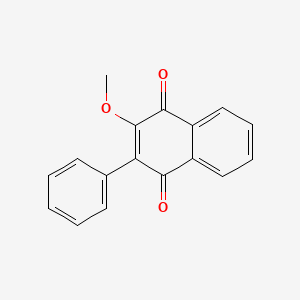
2-methoxy-3-phenylnaphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-3-phenylnaphthoquinone (MPNQ) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MPNQ belongs to the class of naphthoquinones, which are known for their diverse biological activities. MPNQ has shown promise as an anti-cancer agent, an antioxidant, and an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 2-methoxy-3-phenylnaphthoquinone involves its interaction with various cellular targets. This compound has been found to interact with proteins involved in cell signaling pathways, such as the Akt/mTOR pathway, which is known to regulate cell growth and survival. This compound has also been shown to interact with enzymes involved in cellular metabolism and DNA replication.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In animal models, this compound has been found to reduce inflammation and oxidative stress. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-3-phenylnaphthoquinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields and purity. This compound has also been found to have low toxicity in animal models, making it a safe compound for in vitro and in vivo experiments.
However, there are also limitations to using this compound in lab experiments. This compound has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent. This compound also has poor solubility in water, which may limit its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the research of 2-methoxy-3-phenylnaphthoquinone. One potential application is in the development of anti-cancer therapies. This compound has shown promise as an anti-cancer agent, and further research is needed to determine its effectiveness in clinical trials.
Another potential application is in the treatment of inflammatory diseases. This compound has been found to reduce inflammation in animal models, and further research is needed to determine its effectiveness in treating inflammatory diseases in humans.
Finally, this compound may have potential applications in the field of diabetes research. This compound has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models, and further research is needed to determine its effectiveness in treating diabetes in humans.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise as an anti-cancer agent, an antioxidant, and an anti-inflammatory agent. This compound has a well-defined synthesis method and has been studied extensively for its potential applications in various fields of scientific research. While there are limitations to using this compound in lab experiments, its potential applications make it an important compound for future research.
Synthesemethoden
2-methoxy-3-phenylnaphthoquinone can be synthesized through a multistep process that involves the reaction of 2-hydroxy-1,4-naphthoquinone with phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with methanol and a base to obtain this compound. This method has been optimized to achieve high yields and purity of this compound.
Wissenschaftliche Forschungsanwendungen
2-methoxy-3-phenylnaphthoquinone has been studied for its potential applications in various fields of scientific research. In cancer research, this compound has shown promising results as an anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of cancer cells by suppressing the activity of certain enzymes involved in cell proliferation.
In addition to its anti-cancer properties, this compound has also been studied for its antioxidant and anti-inflammatory effects. This compound has been found to scavenge free radicals and protect cells from oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
2-methoxy-3-phenylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-20-17-14(11-7-3-2-4-8-11)15(18)12-9-5-6-10-13(12)16(17)19/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVQZJLHOTZWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5693390.png)
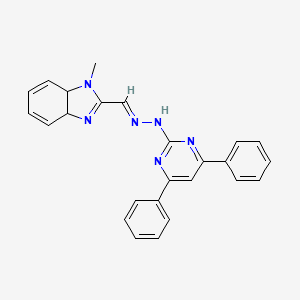


![methyl 4-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B5693410.png)

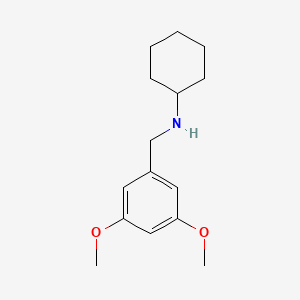
![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5693427.png)
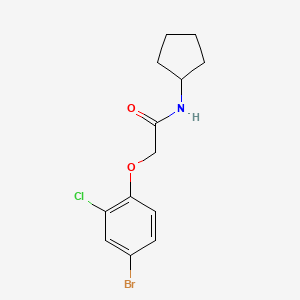
![methyl 4-{[(2-furoylamino)carbonothioyl]amino}benzoate](/img/structure/B5693440.png)
![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea](/img/structure/B5693446.png)
![4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5693451.png)
![4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5693459.png)
